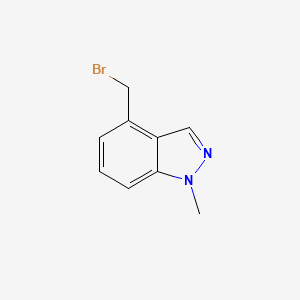

4-(Bromomethyl)-1-methyl-1H-indazole

Description

Overview of Indazole Scaffold in Medicinal Chemistry and Organic Synthesis

The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of compounds exhibiting a wide array of biological activities. The unique structural and electronic properties of the indazole nucleus allow it to interact with various biological targets, making it a cornerstone in the development of novel therapeutics. cymitquimica.comnih.gov

Indazole-containing derivatives have been successfully developed into commercially available drugs for diverse medical needs. For instance, granisetron (B54018) is used as an antiemetic in cancer chemotherapy, while benzydamine (B159093) serves as a non-steroidal anti-inflammatory drug. ed.ac.uk Furthermore, the indazole core is central to several targeted cancer therapies, including the kinase inhibitors pazopanib (B1684535) and axitinib. ed.ac.uk The broad therapeutic relevance of this scaffold is extensive, with research demonstrating its potential in developing agents with antitumor, anti-inflammatory, anti-HIV, antibacterial, and antifungal properties. nih.gov

The synthesis of the indazole motif has been a subject of intense interest among organic chemists. Various synthetic methodologies have been developed to construct this heterocyclic system, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling strategies. nih.gov The ability to functionalize the indazole ring at multiple positions allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a versatile template for drug design.

Table 1: Examples of Marketed Drugs Featuring the Indazole Scaffold

| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Pazopanib | Kinase Inhibitor | Inhibits vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit |

| Axitinib | Kinase Inhibitor | Potent and selective inhibitor of VEGFRs 1, 2, and 3 |

| Granisetron | 5-HT3 Antagonist | Blocks serotonin (B10506) receptors in the central nervous system and gastrointestinal tract |

| Benzydamine | Anti-inflammatory | Inhibits the production of pro-inflammatory cytokines |

Significance of Bromomethyl Group in Synthetic Methodologies

The bromomethyl group (-CH₂Br) is a highly valued functional group in the toolkit of organic synthesis. Its significance lies in its reactivity as an excellent electrophile. The carbon-bromine bond is polarized, making the carbon atom susceptible to attack by a wide range of nucleophiles. Furthermore, the bromide ion is an excellent leaving group, facilitating nucleophilic substitution reactions (typically Sₙ2).

This reactivity makes bromomethyl compounds, such as 4-(Bromomethyl)-1-methyl-1H-indazole, versatile intermediates for constructing more complex molecular architectures. cymitquimica.com They serve as key precursors for introducing the indazole moiety onto other molecules through the formation of stable carbon-carbon, carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. Common applications include:

Alkylation of Amines: To form substituted benzylamines.

Etherification of Alcohols and Phenols: To create benzyl (B1604629) ethers.

Esterification of Carboxylic Acids: To produce benzyl esters.

Formation of Carbon-Carbon Bonds: Through reactions with carbanions or organometallic reagents.

The strategic placement of the bromomethyl group at the 4-position of the 1-methyl-1H-indazole core provides a reactive handle that allows for the elaboration of the molecule, enabling the synthesis of a diverse library of derivatives for biological screening.

Research Landscape and Emerging Trends for the Chemical Compound

This compound (CAS 1092961-03-9) has emerged as a crucial building block in the discovery of next-generation targeted therapies, particularly in the fields of oncology and inflammatory diseases. cymitquimica.comacs.org Its primary role is that of a synthetic intermediate, valued for its capacity to link the pharmacologically active indazole core to other molecular fragments that can enhance potency, selectivity, and pharmacokinetic properties. cymitquimica.com

An analysis of the current research landscape reveals a significant trend towards the use of this compound in the synthesis of enzyme inhibitors. The indazole nucleus is a key structural feature in many inhibitors of kinases and poly(ADP-ribose) polymerase (PARP), two classes of enzymes heavily implicated in cancer cell proliferation and DNA repair. nih.govnih.govnih.govnih.gov

Kinase Inhibitors: Dysregulation of protein kinase activity is a hallmark of many cancers. ed.ac.ukacs.org Researchers are actively developing novel kinase inhibitors built upon the indazole scaffold. nih.govnih.gov this compound serves as an ideal starting point for synthesizing these inhibitors. The reactive bromomethyl group allows for the facile attachment of various side chains, which are crucial for binding to the ATP-binding pocket of the target kinase and achieving high selectivity. For example, it can be used to connect the indazole core to piperidine, pyridine, or other heterocyclic systems commonly found in advanced kinase inhibitors like those targeting Akt and ASK1. nih.govnih.gov

PARP Inhibitors: PARP inhibitors represent a major breakthrough in the treatment of cancers with deficiencies in DNA repair pathways, such as those harboring BRCA1/2 mutations. nih.govnih.gov Several potent PARP inhibitors feature an indazole or a bioisosteric heterocyclic core. The synthesis of these complex molecules often involves coupling the core structure to a substituted phenyl ring or other functionalities. This compound provides a direct and efficient route for creating these linkages via nucleophilic substitution, accelerating the discovery and optimization of new PARP inhibitors. nih.gov

The emerging trend for this compound is its increasing use in combinatorial chemistry and high-throughput screening campaigns. Its well-defined reactivity and modular nature allow for the rapid generation of large libraries of diverse indazole derivatives. This approach enables researchers to systematically explore the structure-activity relationships of new compounds, leading to the identification of potent and selective lead candidates for further development as novel therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-12-9-4-2-3-7(5-10)8(9)6-11-12/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSIVUQHLANBHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2C=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676671 | |

| Record name | 4-(Bromomethyl)-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092961-03-9 | |

| Record name | 4-(Bromomethyl)-1-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092961-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Bromomethyl 1 Methyl 1h Indazole

Classical and Modern Synthetic Approaches

The construction of the target molecule can be envisioned through several strategic disconnections. Key approaches involve either the late-stage introduction of the bromomethyl group onto a pre-formed 1-methyl-1H-indazole core or the N-methylation of a previously brominated indazole scaffold.

A plausible and general method for the synthesis of 4-(Bromomethyl)-1-methyl-1H-indazole would start from 1,4-dimethyl-1H-indazole. This approach utilizes a benzylic bromination reaction, a common transformation in organic synthesis. The methyl group at the C4 position is particularly susceptible to radical halogenation due to the stability of the resulting benzylic radical, which is stabilized by the adjacent aromatic indazole ring. libretexts.org

The reagent of choice for this transformation is typically N-Bromosuccinimide (NBS), which serves as a source of bromine radicals in low concentration, minimizing side reactions. libretexts.orgchemistrysteps.com The reaction is initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene (B45396) under thermal or photochemical conditions. researchgate.net The use of NBS is advantageous as it allows for selective bromination at the benzylic position over electrophilic aromatic substitution on the indazole ring. chemistrysteps.comyoutube.com

| Reactant | Reagents | Conditions | Product |

| 1,4-dimethyl-1H-indazole | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Heat/Light, Non-polar solvent (e.g., CCl₄) | This compound |

An alternative strategy involves the N-methylation of a commercially available or previously synthesized 4-Bromo-1H-indazole. This reaction is a standard procedure for the alkylation of N-heterocycles. However, a key challenge in the alkylation of unsymmetrical indazoles is the control of regioselectivity, as the reaction can occur at either the N1 or N2 position, leading to a mixture of isomers. chemicalbook.com

The methylation of 4-bromo-1H-indazole is typically performed using an alkylating agent such as iodomethane (B122720) (methyl iodide) in the presence of a base. chemicalbook.com A common and effective combination of reagents involves using potassium carbonate (K₂CO₃) as the base and N,N-dimethylformamide (DMF) as the polar aprotic solvent. chemicalbook.com The reaction proceeds by the deprotonation of the indazole N-H by the base, generating an indazolide anion which then acts as a nucleophile, attacking the iodomethane to form the N-methylated products. The reaction is generally carried out at room temperature. chemicalbook.com

| Starting Material | Reagents | Solvent | Temperature | Time |

| 4-bromo-1H-indazole | Iodomethane (MeI), Potassium Carbonate (K₂CO₃) | N,N-dimethylformamide (DMF) | 25 °C | 3 hours |

Following the reaction, the typical workup involves quenching with water and extracting the products into an organic solvent. The crude product, which contains a mixture of isomers and potentially some unreacted starting material, requires purification. Flash column chromatography over silica (B1680970) gel is a standard and effective method for separating the components. chemicalbook.com A gradient of ethyl acetate (B1210297) in petroleum ether is often used as the eluent system to achieve good separation of the desired products. chemicalbook.com

The methylation of 4-bromo-1H-indazole with iodomethane and potassium carbonate in DMF yields a mixture of two principal isomers: 4-bromo-1-methyl-1H-indazole and 4-bromo-2-methyl-1H-indazole. chemicalbook.com The N1 isomer is typically the major product, obtained in a reported yield of approximately 59.8%, while the N2 isomer is formed as the minor product with a yield of around 24.3%. chemicalbook.com These isomers can be successfully separated by flash column chromatography, as they exhibit different polarities and thus different retention factors (Rf) on silica gel. chemicalbook.com The identity and purity of the separated isomers are confirmed using analytical techniques such as ¹H NMR spectroscopy. chemicalbook.com

| Isomer | Structure | Yield | Physical Appearance | Rf Value (PE/EA = 5/1) |

| 4-bromo-1-methyl-1H-indazole | N1-alkylation product | 59.8% | White solid | 0.54 |

| 4-bromo-2-methyl-1H-indazole | N2-alkylation product | 24.3% | Colorless sticky oil | 0.24 |

Controlling the position of bromination on the indazole ring is crucial for the synthesis of specific derivatives. The outcome of the bromination is highly dependent on the reaction conditions, the brominating agent used, and the existing substituents on the indazole core.

Different strategies can be employed to direct bromination to various positions:

C3-Bromination: The C3 position of the indazole ring can be selectively brominated. One method involves using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source under ultrasound-assisted conditions, which facilitates C-H bond cleavage and C-Br bond formation specifically at the C3 position. nih.gov

C7-Bromination: For 4-substituted 1H-indazoles, regioselective bromination at the C7 position can be achieved. This has been demonstrated using N-bromosuccinimide (NBS) in DMF at elevated temperatures (e.g., 80 °C). nih.govresearchgate.net This method provides the C7 halogenated product, often with high selectivity over other positions. nih.gov

Benzylic Bromination: As discussed previously (Section 2.1.1), bromination of a methyl group attached to the indazole ring (a benzylic position) is achieved under radical conditions. libretexts.org Using NBS with a radical initiator in a non-polar solvent like CCl₄ favors this pathway, while using NBS in a more polar solvent like acetonitrile (B52724) (CH₃CN) tends to promote electrophilic aromatic bromination on the ring instead. mdma.ch This solvent-dependent selectivity is a powerful tool for directing the bromination to either the side chain or the aromatic core.

Strategies for Regioselective Bromination of Indazole Derivatives

Utilizing N-Bromosuccinimide (NBS) in Various Solvents

The conversion of the methyl group at the C4 position of the indazole ring to a bromomethyl group is a classic example of benzylic bromination. This transformation is most effectively carried out using N-Bromosuccinimide (NBS) as the brominating agent. The reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical mechanism. wikipedia.org

Standard conditions involve refluxing a solution of the substrate (1,4-dimethyl-1H-indazole) with NBS in an anhydrous, non-polar solvent, typically carbon tetrachloride (CCl₄). wikipedia.org The reaction requires a radical initiator to begin the chain reaction. commonorganicchemistry.commissouri.edu Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide, though initiation can also be achieved with heat or UV irradiation. wikipedia.org The primary advantage of using NBS is that it provides a constant, low concentration of elemental bromine (Br₂), which favors the desired radical substitution at the benzylic position over electrophilic addition to any double bonds within the aromatic system. masterorganicchemistry.com It is crucial to maintain anhydrous conditions throughout the process, as the presence of water can lead to the hydrolysis of the product. wikipedia.org

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br₂ for radical substitution. | wikipedia.org |

| Solvent | Carbon Tetrachloride (CCl₄) | Anhydrous, non-polar solvent that facilitates the radical pathway. | wikipedia.org |

| Initiator | AIBN or Benzoyl Peroxide | Initiates the free-radical chain reaction. | commonorganicchemistry.com |

| Conditions | Reflux, Anhydrous | Provides energy for initiation and prevents unwanted side reactions like hydrolysis. | wikipedia.org |

Influence of Protecting Groups on Regioselectivity

The synthesis of the 1,4-dimethyl-1H-indazole precursor requires precise control over the position of the methyl group on the nitrogen atom. The alkylation of an indazole can result in a mixture of N-1 and N-2 substituted isomers, with the ratio often depending on the reaction conditions. researchgate.net

Generally, N-alkylation under thermodynamic control (e.g., using a strong base followed by an alkylating agent) tends to favor the more stable N-1 isomer. researchgate.netacs.org Conversely, regioselective protection at the N-2 position can be achieved under mildly acidic conditions or by using specific protecting groups like the 2-(trimethylsilyl)ethoxymethyl (SEM) group. acs.orgnih.gov The SEM group can direct lithiation to the C-3 position, allowing for further functionalization before its removal. nih.gov For the synthesis of this compound, securing the methyl group at the N-1 position is a critical prerequisite, making the understanding and control of this regioselectivity paramount.

Metal-Catalyzed Synthesis of Indazole Derivatives and its Relevance

Metal-catalyzed reactions are indispensable in modern organic synthesis for constructing and functionalizing heterocyclic scaffolds like indazole. While not always used for the direct synthesis of this compound, these methods are highly relevant for creating its precursors or analogs.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings are widely used to introduce aryl, vinyl, and alkynyl substituents onto the indazole core. researchgate.net For instance, a precursor like 4-bromo-1-methyl-1H-indazole can be coupled with a variety of organoboron compounds in a Suzuki-Miyaura reaction to generate diverse 4-substituted indazoles. nih.govresearchgate.net This methodology highlights the synthetic flexibility that bromo-indazoles offer as building blocks for more complex molecules. rsc.org

| Reaction | Catalyst System (Typical) | Coupling Partner | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | Aryl/Vinyl Boronic Acid | C-C (sp²-sp²) | nih.gov |

| Stille | Pd(PPh₃)₄ | Organostannane | C-C | researchgate.net |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Base | Terminal Alkyne | C-C (sp²-sp) | researchgate.net |

| Heck | Pd(OAc)₂, Ligand, Base | Alkene | C-C | researchgate.net |

Copper-catalyzed reactions also play a significant role in the synthesis and functionalization of indazoles. The Ullmann condensation, for example, is a classic copper-catalyzed method for forming C-N and C-O bonds, often used for the N-arylation of indazoles. thieme-connect.de More contemporary copper-catalyzed methods are continuously being developed. For instance, copper catalysis can be employed for the O-methylation of carboxylic acids using DMSO as a methyl source, a transformation that proceeds through a methyl radical intermediate. organic-chemistry.org Such methods are relevant in the broader context of modifying indazole derivatives, showcasing the versatility of copper in mediating unique chemical transformations. organic-chemistry.org Rhodium/Copper co-catalyzed systems have also been used to construct the 1H-indazole core via C-H bond activation and intramolecular annulation. nih.gov

Mechanistic Investigations of Formation Reactions

Understanding the mechanisms behind the formation of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Elucidation of Reaction Intermediates

The key transformation in the synthesis of the target compound is the benzylic bromination of 1,4-dimethyl-1H-indazole with NBS. The mechanism of this Wohl-Ziegler reaction is well-established as a free-radical chain process. wikipedia.org

Initiation: The reaction begins with the homolytic cleavage of a radical initiator, such as AIBN or benzoyl peroxide, to generate initial radicals. These radicals then react with NBS to produce a bromine radical (Br•).

Propagation: This phase consists of two main steps. First, a bromine radical abstracts a hydrogen atom from the methyl group at the C4 position of the indazole ring. This abstraction is regioselective for the benzylic position because the resulting radical intermediate is stabilized by resonance with the aromatic indazole ring. This stabilized benzylic radical is the key reaction intermediate. In the second step, this indazole-based radical reacts with a molecule of Br₂ (generated in low concentration from the reaction of HBr with NBS) to form the final product, this compound, and a new bromine radical, which continues the chain. masterorganicchemistry.com

Termination: The chain reaction concludes when two radicals combine in various ways.

The elucidation of these radical intermediates is fundamental to understanding why NBS is so effective for benzylic bromination. The stability of the benzylic radical intermediate ensures that the reaction is selective for the desired position. wikipedia.org Trapping experiments are a powerful general tool for identifying and characterizing such short-lived, highly reactive intermediates in chemical reactions. nih.gov

Transition State Analysis in Indazole Synthesis

While specific transition state analysis for the synthesis of this compound is not extensively documented, insights can be drawn from computational studies on the broader indazole class. Quantum chemical calculations are instrumental in mapping reaction pathways and characterizing the high-energy transition states that govern reaction rates and selectivity. nih.govnih.gov For instance, in the formation of the indazole ring, theoretical calculations can model the energy barriers for cyclization and predict the most favorable pathway.

In reactions involving nucleophilic substitution to introduce the bromomethyl group or methylation at the N1 position, transition state analysis helps elucidate the stereoelectronic requirements of the reaction. Computational models, such as those at the MP2/6-31G** level of theory, have been used to determine the relative stability of indazole tautomers (1H vs. 2H), which is a critical factor in directing the regioselectivity of reactions like N-alkylation. thieme-connect.denih.gov The energy difference between the 1H- and 2H-tautomers, with the 1H-form being more stable, influences the transition states leading to N1 or N2 substituted products. thieme-connect.debeilstein-journals.org

Role of Catalysts and Reagents in Reaction Kinetics and Thermodynamics

The choice of catalysts and reagents profoundly impacts the kinetics and thermodynamics of indazole synthesis, influencing reaction rates, yields, and regioselectivity. beilstein-journals.org

Catalysts:

Palladium (Pd): Palladium catalysts, such as Pd(OAc)₂, are pivotal in cross-coupling reactions like the Suzuki coupling to form C-C bonds on the indazole ring. ias.ac.in They are also used in intramolecular hydroamination and isomerization sequences. thieme-connect.de

Copper (Cu): Copper catalysts, particularly Cu(I), are essential for Ullmann-type reactions, which are used for intramolecular N-arylation to form the indazole ring. researchgate.net The catalytic cycle is believed to involve a Cu(I) species, although Cu(0) and Cu(II) have also shown activity. researchgate.net The mechanism can proceed through pathways like oxidative addition-reductive elimination involving a Cu(III) intermediate. researchgate.net

Reagents and Solvents: The selection of base and solvent is critical for controlling the regioselectivity of N-alkylation, a key step in forming 1-methyl-1H-indazole derivatives. The combination of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) has been shown to be highly selective for producing the N-1 alkylated isomer. beilstein-journals.org The solvent can influence which nitrogen atom (N-1 or N-2) is more nucleophilic, thereby directing the alkylating agent. beilstein-journals.org For example, the use of NaHMDS in different solvents like THF or DMSO can lead to varying N-1/N-2 product ratios. beilstein-journals.org

The following table summarizes the effect of different reagents on the regioselectivity of indazole N-alkylation.

| Base | Solvent | Alkylating Reagent | Regioselectivity (N-1/N-2) | Reference |

| NaH | THF | Alkyl Bromide | Highly N-1 selective (>99%) for certain C-3 substituted indazoles | beilstein-journals.org |

| Cs₂CO₃ | DMF | Alkyl Halide | Varies depending on substrate | researchgate.net |

| K₂CO₃ | DMF | Iodomethane | Produces a mixture of N-1 (59.8%) and N-2 (24.3%) isomers | chemicalbook.com |

Table 1: Influence of Reagents on N-Alkylation Regioselectivity of Indazoles.

Quantum Chemical Calculations in Mechanism Elucidation

Quantum chemical calculations are a powerful tool for investigating reaction mechanisms in heterocyclic synthesis that are otherwise difficult to probe experimentally. nih.gov These computational methods provide detailed insights into the electronic structure of reactants, intermediates, and transition states. nih.gov

In the context of indazole synthesis, calculations can:

Determine Tautomer Stability: Calculations have confirmed that the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer, which helps explain the outcomes of many reactions. thieme-connect.denih.gov

Elucidate Reaction Pathways: By mapping the potential energy surface, computational studies can identify the most likely reaction pathway. For instance, in the reaction of 2-bromomethyl-1,3-thiaselenole, quantum calculations revealed an unprecedented stepwise pathway involving attacks at three different centers of a seleniranium intermediate. nih.gov

Support Experimental Data: Theoretical calculations of NMR chemical shifts (e.g., using the GIAO method at the B3LYP/6-311++G(d,p) level) can provide a strong basis for structural assignments of isomers that are difficult to distinguish experimentally. nih.gov

Analyze Multichannel Reactions: For complex reactions with multiple potential products, quantum chemical analysis can predict the thermodynamic and kinetic favorability of each pathway, guiding the optimization of reaction conditions to favor the desired product. nih.gov

Advanced Synthetic Techniques

Modern synthetic chemistry emphasizes efficiency, speed, and sustainability. Advanced techniques such as microwave-assisted synthesis, one-pot strategies, and green chemistry approaches are increasingly applied to the synthesis of indazole derivatives.

Microwave-Assisted Synthesis of Indazole Derivatives

Microwave irradiation has emerged as a valuable technique in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. ajrconline.orgheteroletters.orgnih.govnih.gov The application of microwave energy facilitates the rapid heating of polar solvents and reagents, accelerating reaction rates. heteroletters.org

Several syntheses of indazoles and related heterocycles have been successfully adapted to microwave conditions:

The synthesis of 1-aryl-1H-indazoles via CuI/diamine-catalyzed N-arylation of arylhydrazones was achieved in 10 minutes under microwave heating, a significant improvement over conventional methods. researchgate.net

Reductive cyclization of 2-nitrobenzaldehydes with anilines to give 2-phenyl-2H-indazole can be performed in a single step under microwave irradiation. thieme-connect.de

One-pot, two-step syntheses of indazoles from salicylaldehydes and hydrazine (B178648) hydrates have been developed using microwave assistance, resulting in good to excellent yields in significantly less time. ajrconline.org

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 24 hours | Low | heteroletters.org |

| Microwave Irradiation | 35 minutes | Moderate to High | heteroletters.org |

| Conventional Heating | 12 hours | Lower Yield | nih.gov |

| Microwave Irradiation | 25 minutes | Higher Yield | nih.gov |

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles.

One-Pot Synthetic Strategies for Efficiency

For indazole synthesis, one-pot methods have been developed that combine key bond-forming events into a single, streamlined process. A notable example is the reaction of 1,1-dialkylhydrazones with o-(trimethylsilyl)aryl triflates, which provides a direct one-step route to 1-alkylindazoles via an aryne annulation mechanism. nih.gov Similarly, a one-pot, two-step microwave procedure has been developed for synthesizing 1-aryl-1H-indazoles. researchgate.net This method first forms the arylhydrazone, which then undergoes an intramolecular cyclization in the same pot to yield the final product. researchgate.netajrconline.org

Green Chemistry Approaches in Indazole Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com These approaches are increasingly important in the synthesis of pharmaceuticals and fine chemicals.

Key green chemistry strategies applicable to indazole synthesis include:

Microwave-Assisted Synthesis: As discussed, this technique reduces energy consumption and reaction times. nih.govrasayanjournal.co.in

Use of Greener Solvents: Replacing hazardous solvents like DMF with more environmentally benign alternatives is a core principle. unibo.it Research into reactions in water or solvent-free conditions is ongoing for many heterocyclic systems. asianpubs.orgresearchgate.net

Catalysis: The use of efficient catalysts, such as copper and palladium, reduces the need for stoichiometric reagents and can enable reactions under milder conditions. ias.ac.inresearchgate.net

One-Pot Reactions: By minimizing the number of separate workup and purification steps, these strategies reduce solvent usage and waste generation. nih.gov

The adoption of these techniques makes the synthesis of complex molecules like this compound more sustainable and economically viable. mdpi.com

Chemical Reactivity and Derivatization of 4 Bromomethyl 1 Methyl 1h Indazole

Nucleophilic Substitution Reactions at the Bromomethyl Group

The C-Br bond in the 4-(bromomethyl) substituent is polarized, rendering the benzylic carbon atom electrophilic. This site is readily attacked by various nucleophiles, leading to the displacement of the bromide leaving group. These reactions typically proceed via an SN2 mechanism, favored by the primary nature of the benzylic carbon. This pathway allows for the construction of a diverse library of derivatives by forming new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

The introduction of new carbon-based substituents at the methyl position can be achieved through reactions with carbon nucleophiles. While less common than reactions with heteroatom nucleophiles, reagents such as organocuprates or stabilized carbanions can displace the bromide to form new C-C bonds. These reactions are fundamental for extending the carbon skeleton and synthesizing more complex molecular architectures. For instance, reaction with an appropriate organometallic reagent can attach alkyl, aryl, or heteroaryl moieties, significantly modifying the steric and electronic properties of the parent molecule.

| Reactant | Nucleophile/Reagent | Expected Product |

|---|---|---|

| 4-(Bromomethyl)-1-methyl-1H-indazole | Lithium diphenylcuprate ((C₆H₅)₂CuLi) | 4-Benzyl-1-methyl-1H-indazole |

| This compound | Sodium diethyl malonate (NaCH(CO₂Et)₂) | Diethyl 2-((1-methyl-1H-indazol-4-yl)methyl)malonate |

Nitrogen nucleophiles, such as primary and secondary amines, readily react with this compound to yield the corresponding 4-(aminomethyl) derivatives. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide generated, driving the reaction to completion. This method provides a straightforward route to a variety of substituted amines, which are common structural motifs in pharmacologically active compounds. Other nitrogen-based nucleophiles, including hydrazines and azides, can be used to generate hydrazinylmethyl and azidomethyl derivatives, respectively.

| Reactant | Nucleophile | Base (if applicable) | Product |

|---|---|---|---|

| This compound | Pyrrolidine | Potassium carbonate (K₂CO₃) | 1-Methyl-4-(pyrrolidin-1-ylmethyl)-1H-indazole |

| This compound | Aniline | Triethylamine (Et₃N) | N-((1-Methyl-1H-indazol-4-yl)methyl)aniline |

| This compound | Sodium azide (B81097) (NaN₃) | N/A | 4-(Azidomethyl)-1-methyl-1H-indazole |

The formation of ether linkages is accomplished through the reaction of this compound with oxygen-containing nucleophiles. In a manner analogous to the Williamson ether synthesis, alkoxides or phenoxides, typically generated by treating the corresponding alcohol or phenol (B47542) with a strong base like sodium hydride, displace the bromide to form ethers. This reaction allows for the incorporation of a wide range of alkoxy and aryloxy groups, providing access to derivatives with modulated solubility and hydrogen-bonding capabilities.

| Reactant | Nucleophile/Reagent | Product |

|---|---|---|

| This compound | Sodium methoxide (B1231860) (NaOMe) | 4-(Methoxymethyl)-1-methyl-1H-indazole |

| This compound | Sodium phenoxide (NaOPh) | 1-Methyl-4-(phenoxymethyl)-1H-indazole |

| This compound | Sodium acetate (B1210297) (NaOAc) | (1-Methyl-1H-indazol-4-yl)methyl acetate |

Sulfur nucleophiles, particularly thiolates, are highly effective for substitution reactions with benzylic halides due to the high polarizability and nucleophilicity of sulfur. researchgate.net The reaction of this compound with a thiol in the presence of a base readily affords the corresponding thioether (sulfide). This reactivity has been demonstrated in analogous systems, such as the synthesis of 6-[(ethylthio)methyl]-1H-indazole from 6-(bromomethyl)-1H-indazole. researchgate.netresearchgate.net In this reported synthesis, ethanethiol (B150549) (EtSH) and a base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), were used to produce the target thioether in good yield. researchgate.netresearchgate.net This transformation is valuable for introducing sulfur-containing functional groups, which can act as ligands for metal coordination or participate in further oxidative chemistry.

| Reactant | Nucleophile | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 6-(Bromomethyl)-1H-indazole (analogous) | Ethanethiol (EtSH) | DBU | THF | 6-[(Ethylthio)methyl]-1H-indazole | researchgate.netresearchgate.net |

| This compound | Sodium thiophenoxide (NaSPh) | N/A | DMF | 1-Methyl-4-((phenylthio)methyl)-1H-indazole | N/A |

Reactions Involving the Indazole Core

The 1-methyl-1H-indazole ring system is aromatic and can undergo electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, and sulfonation. chemicalbook.com The regiochemical outcome of these substitutions is dictated by the electronic properties of the fused heterocyclic ring and the N-methyl group. The indazole nucleus is generally considered electron-deficient compared to benzene (B151609), which can deactivate the ring towards electrophilic attack.

However, the N-methyl group at the 1-position acts as an electron-donating group, activating the ring system, particularly at the C3, C5, and C7 positions, through resonance and inductive effects. The precise location of substitution depends on the specific electrophile and reaction conditions. Generally, electrophilic attack on the benzene portion of the bicyclic system is favored. Computational and experimental studies on similar indazole systems suggest that the C3, C5, and C7 positions are the most likely sites for substitution, with the exact distribution being sensitive to steric and electronic factors. chim.it For example, chlorination of 1H-indazole in an acidic medium can yield a mixture of 3-chloro, 3,5-dichloro, and 3,5,7-trichloro derivatives, highlighting the accessibility of these positions. chemicalbook.com

Metalation and Cross-Coupling Reactions at Other Positions

Beyond the inherent reactivity of the bromomethyl group, the 1-methyl-1H-indazole scaffold can undergo metalation and subsequent cross-coupling reactions to introduce substituents at various carbon positions, most notably at the C3 and C7 positions. These methods are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Direct C-H metalation of the indazole ring, followed by coupling, is a common strategy. For instance, regioselective C3-zincation of N1-protected indazoles can be achieved using reagents like TMP₂Zn (2,2,6,6-tetramethylpiperidide)₂Zn. The resulting organozinc intermediate can then participate in Negishi cross-coupling reactions with various (hetero)aryl halides to yield C3-arylated indazoles. chim.it

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are extensively used for the functionalization of indazoles. mdpi.comresearchgate.net This typically requires the pre-functionalization of the indazole ring with a halide, such as iodine, at the desired position. For example, 3-iodo-1H-indazoles can be coupled with a wide range of organoboronic acids to produce 3-arylindazoles. mdpi.com The efficiency of these reactions is often dependent on the choice of palladium catalyst, ligands, and reaction conditions. Ferrocene-based palladium complexes have shown high catalytic activity in this context. mdpi.com While these examples often involve N-H or other N-protected indazoles, the principles are applicable to the 1-methyl-1H-indazole system, where the N1-position is already blocked.

Table 1: Examples of Cross-Coupling Reactions on the Indazole Ring

| Reaction Type | Position | Reagents | Coupling Partner | Catalyst | Product Type | Reference |

|---|

Oxidative Arylation of Indazoles

Direct C-H arylation through oxidative coupling represents a more atom-economical approach to functionalizing the indazole nucleus, as it circumvents the need for pre-halogenation. Palladium catalysis is frequently employed for these transformations. researchgate.net The regioselectivity of oxidative arylation can be controlled by the directing effects of substituents on the indazole ring.

For instance, palladium-catalyzed oxidative C3-arylation of 1H-indazoles with arenes has been reported. researchgate.net Furthermore, site-selective C7 oxidative arylation can be achieved when an electron-withdrawing group (EWG) is present at the C4 position of the 1H-indazole. researchgate.netresearchgate.net This directing effect could be relevant for a derivative like this compound, where the substituent at C4 could influence the reactivity at the C7 position. The typical conditions for such reactions involve a palladium catalyst like Pd(OAc)₂, a ligand such as phenanthroline, and an oxidant like Ag₂CO₃. researchgate.net

Rhodium(III) catalysis has also been utilized for the oxidative arylation and hydroarylation of maleimides with 2-arylindazoles, demonstrating C-H activation at the ortho-position of the 2-aryl group. rsc.org While this applies to N-aryl indazoles, it highlights the utility of transition metals in activating specific C-H bonds of the indazole system for functionalization.

Regioselective Functionalization of the Indazole Moiety

The regioselectivity of functionalization is a critical aspect of indazole chemistry. For the 1-methyl-1H-indazole core, where the N1 position is blocked, reactions are directed towards the carbon framework. As discussed, C-H activation and metal-catalyzed cross-coupling can be directed to specific positions like C3 and C7. mdpi.comresearchgate.net

The inherent electronic properties of the indazole ring system play a significant role. Direct C3-alkylation processes are generally rare due to the low nucleophilicity of the C3 position. nih.gov However, strategies that reverse the polarity (umpolung), for instance by using N-(benzoyloxy)indazoles as electrophiles in copper-hydride catalyzed reactions, can achieve highly C3-selective allylations. nih.govmit.edu

Rhodium(III)-catalyzed synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes demonstrates another form of regioselective C-H functionalization, where electronic and steric effects on the azobenzene (B91143) dictate the site of reaction. nih.govacs.org For unsymmetrical azobenzenes, C-H activation preferentially occurs on the more electron-rich aromatic ring or the less sterically hindered ring. nih.govacs.org These principles of regiocontrol, governed by electronics and sterics, are broadly applicable to the functionalization of the this compound benzene ring.

Stereochemical and Regiochemical Considerations in Derivatization

When introducing new functional groups or building complex molecules from the indazole scaffold, controlling the stereochemistry and regiochemistry is paramount. The outcomes of derivatization reactions are heavily influenced by existing substituents and the reaction conditions employed.

Impact of Substituents on Reaction Outcomes

Substituents on the indazole ring exert significant electronic and steric influences that can dictate the regioselectivity of a reaction. In the context of N-alkylation of 1H-indazoles, the nature of the substituent determines the ratio of N1 to N2 products. beilstein-journals.orgnih.gov Although the N1 position in this compound is already substituted, the electronic properties of the 4-(bromomethyl) and 1-methyl groups will influence the reactivity of the rest of the molecule.

For C-H functionalization reactions, both steric and electronic effects are crucial for determining the position of substitution. In Rh(III)-catalyzed indazole synthesis, electron-donating groups on an azobenzene substrate direct C-H activation to that ring, while bulky groups can force the reaction to occur at a less hindered site. nih.govacs.org For example, an azobenzene with a methoxy (B1213986) group at the meta-position will exclusively functionalize at the less sterically hindered C-H site. acs.org Similarly, an electron-withdrawing group at the C4 position of an indazole can direct oxidative arylation specifically to the C7 position. researchgate.net These findings suggest that the 4-(bromomethyl) group would likely exert a directing influence on further electrophilic or metal-catalyzed substitutions on the benzene portion of the indazole core.

Table 2: Influence of Substituents on Regioselective Indazole Functionalization

| Reaction Type | Substituent Position/Type | Effect | Outcome | Reference |

|---|---|---|---|---|

| N-Alkylation | C3, C4, C5, C6, C7 (various) | Steric & Electronic | Controls N1/N2 ratio | nih.gov |

| Rh(III)-Catalyzed C-H Activation | Unsymmetrical Azobenzene (EWG vs. EDG) | Electronic | Functionalization on the more electron-rich ring | nih.govacs.org |

| Rh(III)-Catalyzed C-H Activation | 3,5-disubstituted Azobenzene | Steric | Functionalization on the less hindered ring | nih.gov |

| Pd-Catalyzed Oxidative Arylation | C4-EWG | Electronic Directing Group | Site-selective C7 arylation | researchgate.net |

Chiral Synthesis and Resolution of Indazole Derivatives

The synthesis of enantiomerically pure indazole derivatives is of high interest, particularly for pharmaceutical applications. When a derivatization reaction creates a new stereocenter, controlling the stereochemical outcome is essential.

A significant advancement in this area is the development of enantioselective synthesis methods. For example, a highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles using copper-hydride (CuH) catalysis allows for the creation of C3-allyl 1H-indazoles with quaternary stereocenters in high yields and excellent enantioselectivity. nih.govmit.edu This reaction proceeds through a Zimmerman-Traxler-type transition state, where the enantioselectivity is controlled by steric interactions between the chiral ligand, the substrate, and the incoming allyl group. This demonstrates that by choosing the appropriate chiral catalyst system, it is possible to synthesize specific enantiomers of complex indazole derivatives.

The reaction is compatible with a variety of substituents on the indazole ring, including methoxy, fluoro, chloro, and methylsulfonyl groups, indicating the robustness of the method. mit.edu Although this specific methodology creates a chiral center at C3, the principles of asymmetric catalysis can be applied to other transformations involving the this compound scaffold, particularly in reactions involving the bromomethyl group or other positions on the ring, to achieve stereocontrol.

Applications in Medicinal Chemistry and Drug Discovery

Intermediate in Pharmaceutical Synthesis

The utility of 4-(Bromomethyl)-1-methyl-1H-indazole in pharmaceutical synthesis stems from its identity as a functionalized heterocyclic building block. The indazole nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in a variety of biologically active compounds.

This compound serves as a crucial building block for creating a diverse range of biologically active molecules. The key to its utility is the C-Br bond in the bromomethyl group. This bond is relatively weak, making the bromine atom a good leaving group in nucleophilic substitution reactions. This reactivity allows for the straightforward attachment of the 1-methyl-1H-indazol-4-ylmethyl moiety to various other molecular fragments, including those containing oxygen, nitrogen, or sulfur nucleophiles. This versatility enables chemists to systematically build libraries of novel compounds for biological screening.

The stability of the indazole ring system, combined with the reactivity of the bromomethyl group, provides a reliable platform for constructing complex molecular architectures. This strategic combination is essential in the iterative process of drug discovery, where numerous derivatives of a lead compound are often synthesized to optimize activity and pharmacokinetic properties.

The indazole scaffold is a core structural component of several approved pharmaceutical agents and clinical candidates, highlighting its importance in drug design. Indazole-containing drugs have shown efficacy in a range of therapeutic areas, particularly oncology. The 1H-indazole nucleus is a key feature in molecules designed to interact with specific biological targets, such as protein kinases.

While specific synthesis pathways for marketed drugs directly from this compound are not prominently documented in publicly available literature, its structural motifs are highly relevant. For instance, the approved cancer therapeutic Axitinib, a potent tyrosine kinase inhibitor, features a central indazole core. nih.govchemicalbook.com Similarly, Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy, is another prominent drug built around an indazole structure. chemicalbook.comgoogle.comgoogleapis.com The development of such drugs underscores the pharmaceutical industry's interest in indazole derivatives, positioning intermediates like this compound as valuable precursors for the next generation of therapeutics.

Table 1: Selected FDA-Approved Drugs Featuring an Indazole Scaffold

| Drug Name | Therapeutic Class | Core Scaffold |

| Axitinib | Tyrosine Kinase Inhibitor | Indazole |

| Niraparib | PARP Inhibitor | Indazole |

| Granisetron (B54018) | 5-HT3 Antagonist | Indazole |

| Benzydamine (B159093) | NSAID | Indazole |

This table showcases the importance of the indazole scaffold in approved medicines.

Research into novel indazole derivatives has uncovered a wide spectrum of potential therapeutic activities. The ability to functionalize the indazole core at various positions allows for the fine-tuning of a compound's biological activity. Derivatives of the indazole scaffold have been investigated for a multitude of effects, as detailed in numerous scientific studies.

The development of these diverse compounds relies on versatile intermediates that allow for the introduction of various substituents. The reactive nature of this compound makes it an ideal candidate for synthesizing libraries of compounds to be tested for different therapeutic applications, including but not limited to kinase inhibition for anticancer effects and modulation of other cellular pathways. biopolymers.org.uanih.gov

Table 2: Investigated Therapeutic Activities of Indazole Derivatives

| Therapeutic Area | Biological Target/Activity |

| Oncology | Kinase Inhibition (e.g., VEGFR, TRK), PARP Inhibition |

| Inflammation | Anti-inflammatory activity |

| Infectious Diseases | Antibacterial, Antifungal activity |

| Neurological Disorders | 5-HT3 Receptor Antagonism |

This table summarizes the broad range of potential therapeutic applications for compounds containing the indazole core.

Design and Synthesis of Novel Indazole Derivatives

The rational design of new drugs often involves computational and synthetic strategies to optimize the interaction between a molecule and its biological target. This compound provides a scaffold that can be systematically modified to explore these interactions.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing a series of related compounds (analogs) and evaluating how changes in their chemical structure affect their biological activity. This process helps to identify the key molecular features, or pharmacophore, responsible for the desired therapeutic effect.

For indazole-based compounds, SAR studies have been crucial in developing potent and selective inhibitors for various targets. For example, research on indazole derivatives as protein kinase CK2 inhibitors identified specific substitutions that led to compounds with nanomolar inhibitory activity. biopolymers.org.ua Such studies provide a roadmap for designing more effective drugs. By using this compound, medicinal chemists can readily synthesize a series of analogs where the R group in Indazole-CH2-R is varied, allowing for a systematic exploration of the SAR and optimization of target engagement. biopolymers.org.uaresearchgate.net

Pharmacophore elucidation is the process of identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model is often developed using computational tools and molecular modeling, including techniques like molecular docking. researchgate.netnih.govderpharmachemica.comnih.gov

Molecular docking studies are frequently used to predict how a molecule, such as an indazole derivative, might bind to the active site of a target protein, like a kinase. derpharmachemica.comnih.gov These computational simulations can guide the synthesis of new analogs by predicting which structural modifications are likely to improve binding affinity and, consequently, biological activity. For instance, docking studies have helped to understand how indazole-based inhibitors interact with the ATP-binding site of kinases, guiding the design of compounds with enhanced potency. biopolymers.org.ua The 1-methyl-1H-indazole core of the title compound can serve as a key anchor or hydrogen-bonding element within a protein's active site, and computational models can help design the optimal fragments to attach via the methylene (B1212753) bridge to maximize therapeutic effect.

The Versatile Role of this compound in Medicinal Chemistry

The chemical compound this compound is emerging as a significant building block in the targeted synthesis of novel therapeutic agents. Its unique structural features, particularly the reactive bromomethyl group, make it a valuable precursor for creating a diverse range of molecules with potential applications in treating cancer, inflammation, and other conditions. This article explores the applications of this compound in medicinal chemistry and the biological activities of the molecules derived from it.

Targeted Synthesis of Specific Therapeutic Agents

The indazole scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. The presence of a bromomethyl group at the 4-position of the 1-methyl-1H-indazole core provides a reactive handle for chemists to introduce various functional groups and build more complex molecules. This strategic placement allows for the targeted synthesis of specific therapeutic agents.

For instance, brominated and methylated indazole derivatives serve as key intermediates in the development of novel therapeutics. While research is ongoing, the structural motif of this compound is being explored for the synthesis of compounds aimed at a range of biological targets. The versatility of this starting material allows for its incorporation into various molecular frameworks designed to interact with specific enzymes and receptors involved in disease processes.

Biological Activities of Derived Compounds

Anticancer Research and Apoptosis Induction

Derivatives of the indazole core have demonstrated significant potential in anticancer research. The ability to modify the indazole structure allows for the development of compounds that can induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.

One area of investigation involves the synthesis of pyrazolo[4,3-f]quinolines from bromo-methyl-indazole precursors. nih.gov These resulting compounds have been evaluated for their ability to inhibit topoisomerase I and IIα, enzymes that are vital for DNA replication in cancer cells. nih.gov By inhibiting these enzymes, the compounds can effectively halt the proliferation of cancer cells.

Furthermore, indazole derivatives have been identified as potent kinase inhibitors, which are a major class of anticancer drugs. nih.gov Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth and division. By blocking the action of specific kinases that are overactive in cancer cells, these compounds can disrupt tumor growth.

A notable example of a related compound is N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, which has shown significant anticancer properties and the ability to induce apoptosis. While not directly synthesized from this compound, its structure highlights the potential of incorporating a brominated benzyl (B1604629) group, a modification readily achievable from the title compound, to achieve potent anti-tumor activity.

Anti-inflammatory Properties

The indazole scaffold is also a component of known anti-inflammatory drugs. Research has shown that certain 4-substituted 1-methyl-1H-indazole derivatives exhibit weak anti-inflammatory and analgesic activities. nih.gov This suggests that the 1-methyl-1H-indazole core can serve as a template for the development of new anti-inflammatory agents. The synthesis of various derivatives from this compound could lead to the discovery of compounds with enhanced anti-inflammatory potency.

Enzyme Inhibition Studies (e.g., Kinases, Topoisomerase I)

As mentioned previously, indazole derivatives are prominent in the field of enzyme inhibition. Their ability to act as kinase inhibitors is a key area of research in cancer therapy. nih.gov The development of specific inhibitors for kinases such as Akt is an active area of investigation, with bromoindazole intermediates playing a role in their synthesis. ucsf.edu

In addition to kinases, topoisomerase I is another important target. A study on the synthesis of pyrazolo[4,3-f]quinoline derivatives from 6-bromo-1-methyl-1H-indazol-5-amine demonstrated the potential of these compounds as topoisomerase I/IIα inhibitors. nih.gov This highlights the utility of bromo-methyl-indazole scaffolds in creating molecules that can interfere with DNA replication in cancer cells.

Below is a table summarizing the enzyme inhibition activities of some indazole derivatives:

| Derivative Class | Target Enzyme(s) | Therapeutic Area |

| Pyrazolo[4,3-f]quinolines | Topoisomerase I/IIα | Anticancer |

| Various Indazole Derivatives | Protein Kinases (e.g., Akt) | Anticancer |

Receptor Agonism/Antagonism (e.g., CB1 receptor)

The cannabinoid receptor 1 (CB1) is another biological target of interest for indazole-based compounds. Halogenated indazole derivatives, particularly those with a bromine atom on the indazole core, have been investigated as synthetic cannabinoid receptor agonists. nih.govresearchgate.net These substances bind to and activate the CB1 receptor. nih.govresearchgate.net While the specific use of this compound in this context is not extensively documented, the known activity of related brominated indazoles suggests its potential as a precursor for synthesizing novel CB1 receptor modulators.

Antihypertensive Activity

Indole and indazole analogues have been reviewed for their antihypertensive activity. arabjchem.org Research into 4-substituted 1-methyl-1H-indazoles has revealed that some of these compounds exhibit weak hypotensive (blood pressure lowering) effects in animal models. nih.gov This indicates that the 1-methyl-indazole scaffold could be a starting point for the design and synthesis of new antihypertensive agents. The functionalization of the 4-position, which can be readily achieved using this compound, may lead to the development of more potent compounds for the management of hypertension.

Biological Activities of Derived Compounds

Antimicrobial and Antifungal Activity

The indazole framework is a promising starting point for the development of new antimicrobial agents. Studies have shown that derivatives of indazole possess a range of antibacterial and antifungal properties. nih.govnih.gov The structural modifications enabled by the this compound handle are key to developing compounds that can overcome microbial resistance.

Research into 4-bromo-1H-indazole derivatives, which share the C4-substituted indazole core, has identified potent antibacterial agents. nih.gov A series of these compounds were designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. The results indicated significant activity against Gram-positive bacteria, particularly Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov One compound in this class demonstrated an MIC of 4 µg/mL against S. pyogenes, proving more active than the standard drug ciprofloxacin. nih.govnih.gov

Furthermore, other indazole derivatives have shown promise. A series of N-methyl-3-aryl indazoles were found to be effective against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.gov In the realm of antifungal research, certain 2H-indazole derivatives have demonstrated inhibitory activity against the growth of pathogenic yeasts Candida albicans and Candida glabrata. nih.gov

| Compound Class | Specific Compound Example | Target Organism | Observed Activity (MIC) | Reference |

|---|---|---|---|---|

| 4-Bromo-1H-indazole Derivative | Compound 9 (Structure in source) | Streptococcus pyogenes PS | 4 µg/mL | nih.gov |

| 4-Bromo-1H-indazole Derivative | Compound 18 (Structure in source) | Penicillin-Resistant Staphylococcus aureus (PRSA) | More potent than 3-methoxybenzamide (B147233) (3-MBA) | nih.gov |

| 2,3-Diphenyl-2H-indazole Derivative | Compound 154 (Structure in source) | Candida albicans | Active | nih.gov |

| 2,3-Diphenyl-2H-indazole Derivative | Compound 155 (Structure in source) | Candida glabrata | Active | nih.gov |

Antiviral Activity

The indazole nucleus is a component of various compounds investigated for antiviral properties, including activity against HIV. nih.gov More specific research has highlighted the potential of 1H-indazole derivatives in combating the Hepatitis C virus (HCV). A study focused on 1-aminobenzyl-1H-indazole-3-carboxamide analogues yielded two compounds with highly potent and selective anti-HCV activity. nih.gov

These derivatives were developed from a previously identified lead compound and showed exceptional potency in inhibiting the virus. The most active compounds, designated 5t and 5n in the study, displayed inhibitory concentrations (IC50) in the nanomolar range, specifically 0.007 µM and 0.013 µM, respectively. Their half-maximal effective concentrations (EC50) were 0.024 µM and 0.018 µM, respectively, marking them as strong candidates for further development as anti-HCV therapeutic agents. nih.gov

| Compound | IC50 (µM) | EC50 (µM) | Reference |

|---|---|---|---|

| 5n | 0.013 | 0.018 | nih.gov |

| 5t | 0.007 | 0.024 | nih.gov |

Antiprotozoal Activity

Derivatives of the indazole scaffold have also been evaluated for their potential to treat infections caused by protozoan parasites. nih.govresearchgate.net A notable study investigated a series of 2H-indazole derivatives for their activity against several intestinal and vaginal pathogens. While these compounds are 2H-indazole isomers, they demonstrate the potential of the broader indazole chemical class against protozoa. nih.gov

The biological evaluation revealed that several of the synthesized 2,3-diphenyl-2H-indazole derivatives exhibited more potent antiprotozoal activity than metronidazole, a standard drug used for such infections. These compounds were tested against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, showing significant inhibitory effects. nih.gov This line of research underscores the value of the indazole core structure in the search for new and more effective antiprotozoal drugs.

| Compound Class | Target Organism | Activity Compared to Metronidazole | Reference |

|---|---|---|---|

| 2,3-Diphenyl-2H-indazole derivatives | Giardia intestinalis | More potent | nih.gov |

| 2,3-Diphenyl-2H-indazole derivatives | Entamoeba histolytica | More potent | nih.gov |

| 2,3-Diphenyl-2H-indazole derivatives | Trichomonas vaginalis | More potent | nih.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of molecules. For 4-(Bromomethyl)-1-methyl-1H-indazole, these methods can predict various properties, from electron distribution to the energies of different molecular arrangements.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying substituted indazoles due to its balance of accuracy and computational efficiency. ekb.eg DFT calculations are instrumental in exploring the electronic properties of this compound. These calculations can determine the distribution of electron density, identify the most electron-rich and electron-poor regions of the molecule, and quantify the partial charges on each atom. nih.gov This information is critical for predicting the molecule's reactivity, particularly at the bromomethyl group, which is susceptible to nucleophilic substitution.

DFT is also employed to calculate global reactivity descriptors, which help in understanding the chemical stability and reactivity of the molecule. tci-thaijo.org Furthermore, DFT can be used to simulate spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in the structural confirmation of the compound and its derivatives. acs.org Mechanistic studies for reactions involving indazoles often rely on DFT to map out reaction pathways and determine the energies of transition states, providing a comprehensive understanding of how reactions proceed. nih.govacs.org

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | 2.8 Debye | Provides insight into the molecule's overall polarity. |

| Partial Charge on C (CH2Br) | +0.15 | Suggests the electrophilic nature of the benzylic carbon. |

| Partial Charge on Br | -0.10 | Indicates the leaving group potential of the bromine atom. |

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) are used to study the electronic structure and properties of indazole systems. researchgate.net For this compound, ab initio calculations can provide a fundamental understanding of its molecular orbitals and electronic transitions. These methods are particularly valuable for establishing a baseline of electronic behavior and for studying phenomena where electron correlation is critical. While computationally more demanding than DFT, ab initio methods are essential for validating results from other computational approaches and for providing highly accurate data on smaller molecular systems or fragments.

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that result from rotation around single bonds—primarily the C-C bond connecting the bromomethyl group to the indazole ring.

Computational methods can be used to construct a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. nih.gov By identifying the low-energy regions on this landscape, chemists can determine the most stable conformations of the molecule. nih.gov This analysis is crucial for understanding how the molecule might fit into the active site of a protein or how it orients itself during a chemical reaction. The energy barriers between different conformations, also determined from the landscape, provide information on the molecule's flexibility and the ease with which it can adopt different shapes. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. springernature.com These simulations offer a dynamic picture of molecular behavior, which is essential for understanding how this compound and its derivatives interact with other molecules, particularly biological macromolecules like proteins. rjpbr.com

In the context of drug design, understanding how a ligand like a derivative of this compound binds to a target protein is of utmost importance. nih.gov MD simulations are a powerful tool for investigating these interactions in detail. nih.gov The process often begins with molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a protein to form a stable complex. researchgate.net

Following docking, MD simulations are performed on the ligand-protein complex. These simulations place the complex in a simulated physiological environment (typically water with ions) and track the movements of every atom over a period of nanoseconds to microseconds. researchgate.netbohrium.com This allows for the observation of how the ligand settles into the binding pocket and the specific interactions it forms, such as hydrogen bonds and hydrophobic interactions. nih.gov From these simulations, the binding affinity can be estimated using methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM-GBSA), which calculates the free energy of binding. researchgate.net This information is vital for structure-activity relationship (SAR) studies and for optimizing lead compounds in drug discovery. nih.gov

Table 2: Illustrative Binding Affinity Data for an Indazole Derivative in a Kinase Active Site

| Parameter | Value | Method |

| Docking Score | -9.1 kcal/mol | Molecular Docking |

| Predicted Binding Free Energy (ΔG_bind) | -45.5 kcal/mol | MM-GBSA from MD Simulation |

| Key Interacting Residues | Glu885, Ala866, Thr916 | MD Simulation Analysis |

| Number of H-Bonds (Average) | 2.5 | MD Simulation Analysis |

MD simulations also reveal the dynamic nature of both the ligand and the protein upon binding. nih.gov The flexibility of the this compound derivative within the binding site can be analyzed, showing which parts of the molecule are rigid and which are more mobile. This is often quantified by calculating the root-mean-square fluctuation (RMSF) of the ligand's atoms.

Simultaneously, the simulation shows how the protein's conformation may change to accommodate the ligand—a phenomenon known as induced fit. The stability of the entire complex over the course of the simulation can be assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand. ajchem-a.com A stable RMSD value over time suggests that the complex has reached a stable equilibrium, indicating a favorable binding mode. bohrium.com These dynamic insights are crucial for designing molecules that can effectively and stably bind to their intended biological targets. nih.govnih.gov

Table 3: Typical MD Simulation Stability Metrics for a Ligand-Protein Complex

| Metric | Average Value | Interpretation |

| Protein Backbone RMSD | 1.8 Å | Indicates the protein structure is stable during the simulation. |

| Ligand RMSD | 0.9 Å | Shows the ligand remains in a stable binding pose. |

| Ligand RMSF (Flexible Tail) | 2.5 Å | Highlights the flexibility of a specific part of the ligand. |

| Radius of Gyration (Rg) | 19.5 Å | Measures the compactness of the protein; a stable value indicates no unfolding. |

Cheminformatics and QSAR Studies

Cheminformatics applies computational methods to solve chemical problems, particularly in the realm of drug discovery. A key area within this field is the development of Quantitative Structure-Activity Relationship (QSAR) models.

Predictive modeling for biological activity, through QSAR, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models dedicated exclusively to this compound are not extensively documented, the principles can be applied by examining studies on related indazole derivatives. For instance, 3D-QSAR studies on indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) have highlighted the importance of steric and electrostatic fields in determining inhibitory potency. nih.gov

For this compound, a QSAR model would likely incorporate a variety of molecular descriptors to predict its potential biological effects, such as anticancer or anti-inflammatory activities, which are common for indazole scaffolds. researchgate.net Key descriptors would include:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall connectivity indices.

Electronic Descriptors: These relate to the electronic properties of the molecule, including dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: Properties like molecular volume, surface area, and specific steric parameters (e.g., STERIMOL) would be crucial, particularly concerning the bromomethyl group at the 4-position and the methyl group at the 1-position.

The presence of the bromomethyl group is significant as it can act as an alkylating agent, potentially forming covalent bonds with biological targets. This reactivity could be a key parameter in a predictive model.

Table 1: Potential Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Type | Specific Descriptor Example | Relevance to this compound |

| Electronic | Atomic Partial Charges | The electronegative bromine and nitrogen atoms create a specific charge distribution that influences non-covalent interactions with biological targets. |

| Steric | Molecular Volume | The size and shape of the molecule, dictated by the indazole core and its substituents, determine how well it fits into a receptor's binding pocket. |

| Topological | Connectivity Indices | These numerical values represent the degree of branching and connectivity of the molecule, which can be correlated with its bioavailability and activity. |

| Quantum-Chemical | HOMO-LUMO Energy Gap | This descriptor provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net Indazole scaffolds are frequently included in these libraries due to their proven track record as "privileged structures" in medicinal chemistry, appearing in a number of FDA-approved drugs. rsc.orgnih.gov

While specific virtual screening campaigns that have identified this compound as a top hit are not prominent in the literature, its structural features make it an interesting candidate for inclusion in such studies. For example, various indazole derivatives have been designed and evaluated as inhibitors of targets like Histone Deacetylases (HDACs) and Bromodomain-containing protein 4 (BRD4). nih.govnih.gov

In a virtual screening workflow targeting a protein like BRD4, this compound would be docked into the active site of the protein. nih.govresearchgate.net The predicted binding affinity would be calculated based on factors such as:

Hydrogen Bonding: The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The bicyclic aromatic system of the indazole core can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Halogen Bonding: The bromine atom could potentially form halogen bonds with electron-donating atoms in the active site.

The results of such a screening could then be used to prioritize this compound for further experimental testing or for chemical modification to improve its binding affinity and selectivity.

Table 2: Potential Protein Targets for this compound in Virtual Screening

| Protein Target Class | Specific Example | Rationale for Screening |

| Kinases | Tyrosine Kinases (e.g., VEGFR-2) | The indazole scaffold is a common core in many kinase inhibitors. biotech-asia.org |

| Epigenetic Targets | Bromodomains (e.g., BRD4) | Indazole derivatives have been successfully developed as potent BRD4 inhibitors for cancer therapy. nih.govresearchgate.net |

| Epigenetic Targets | Histone Deacetylases (HDACs) | Fragment-based virtual screening has identified indazole derivatives as effective HDAC inhibitors. nih.gov |

Spectroscopic Data Interpretation (Theoretical vs. Experimental)

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting spectroscopic properties. Comparing these theoretical predictions with experimental data provides a powerful approach for structure verification and detailed analysis of molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating molecular structure. Theoretical calculations of NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level of theory, can aid in the assignment of experimental spectra. nih.gov Studies on related heterocyclic compounds have shown that a good correlation between calculated and experimental chemical shifts can be achieved, although systematic errors can be present and may be corrected using scaling factors. nih.gov

An experimental ¹H NMR spectrum for this compound has been reported. chemicalbook.com By applying the principles of DFT-based chemical shift prediction, as demonstrated for other substituted indazoles, a comparison between the experimental values and plausible theoretical predictions can be made. nih.gov The theoretical values are typically calculated for the molecule in a vacuum and then adjusted for solvent effects.

Table 3: Comparison of Experimental and Plausible Theoretical ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Experimental Shift (ppm) chemicalbook.com | Plausible Theoretical Shift (ppm) | Rationale for Assignment and Theoretical Prediction |